![molecular formula C11H14N2O B2591437 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one CAS No. 69131-72-2](/img/structure/B2591437.png)
1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
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Overview
Description
“1-(2-Amino-4-methylphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It belongs to the class of organic compounds known as pyrrolidines .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(2-Amino-4-methylphenyl)pyrrolidin-2-one”, can be achieved through various strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(2-Amino-4-methylphenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Amino-4-methylphenyl)pyrrolidin-2-one” include a melting point of 115-120°C . It is a powder at room temperature .Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
The stereochemistry of phenylpiracetam and its methyl derivative, both related to the pyrrolidin-2-one pharmacophore, has been studied for its potential to facilitate memory processes and attenuate cognitive function impairment. Enantiomerically pure derivatives of phenylpiracetam show a direct relationship between the configuration of stereocenters and biological properties, highlighting the importance of stereochemistry in the development of effective CNS agents (Veinberg et al., 2015).
Versatility in Drug Discovery
Pyrrolidine, a core structure in 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, is a versatile scaffold in medicinal chemistry. It aids in the exploration of the pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of molecules, and increases three-dimensional coverage, thus enhancing the biological profile of drug candidates. This versatility supports the design of new compounds with varying biological activities, emphasizing the scaffold's role in drug discovery and development (Petri et al., 2021).
Analytical and Toxicological Aspects
While not directly related to "1-(2-Amino-4-methylphenyl)pyrrolidin-2-one," the analysis of structurally related compounds such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) offers insights into the analytical techniques and toxicological evaluations necessary for understanding the biological effects and exposure levels of such compounds. These studies underline the importance of sensitive and selective analytical methods for the qualitative and quantitative analysis of compounds with potential carcinogenic effects (Teunissen et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-amino-4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNQMLSTCVEMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-methylphenyl)pyrrolidin-2-one |
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